4-Methyl-1,3-pentadiene
Overview
Description
4-Methyl-1,3-pentadiene is a chemical compound with the formula C6H10 . It is a clear, colorless liquid with a petroleum-like odor . It is less dense than water and insoluble in water .
Synthesis Analysis
4-Methyl-1,3-pentadiene is used in the synthesis of polymers . It has been shown to react with copper chloride in the presence of trifluoroacetic acid to form a methyl ester . A method for the preparation of 1,1-dichloro-4-methyl-1,3-pentadiene from 1,1,1,3-tetrachloro-3-alkoxypropanes has also been proposed .Molecular Structure Analysis
The molecular weight of 4-Methyl-1,3-pentadiene is 82.1436 . The IUPAC Standard InChI is InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Methyl-1,3-pentadiene can undergo various chemical reactions. For instance, it can react vigorously with strong oxidizing agents . It may also react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .Physical And Chemical Properties Analysis
4-Methyl-1,3-pentadiene is a clear colorless liquid with a petroleum-like odor . Its flash point is -30°F . It is less dense than water and insoluble in water . Its vapors are heavier than air .Scientific Research Applications
Polymerization and Material Properties
4-Methyl-1,3-pentadiene has been extensively researched for its polymerization properties. Studies have shown that it can be polymerized using heterogeneous catalysts like Al(C2H5)3 with TiCl4, TiCl3, or VCI3, producing polymers with mostly 1,2 units and crystallinity due to 1,2 isotactic sequences (Porri & Gallazzi, 1966). Similarly, the synthesis and characterization of isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) have been achieved using specific catalytic systems, resulting in crystalline polymers with an isotactic structure (Ricci, Zetta, Porri, & Meille, 1995).
Structural Analysis
The structural aspects of polymers derived from 4-Methyl-1,3-pentadiene have also been a focus of research. Computational studies have investigated the structures of isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) polymorphs, revealing insights into their conformational and packing energy (Ferro, Brückner, Meille, & Ragazzi, 1991). Another study on the conformers and vibrational frequencies of 4-methyl-1,3-pentadiene used ab initio molecular orbital calculations, providing detailed information on its stable conformers and vibrational characteristics (Cheng, Xuri, Zhizhong, & Chia-chung, 1997).
Chemical and Catalytic Properties
The reactivity of 4-Methyl-1,3-pentadiene in the presence of different catalysts has been studied to understand its chemoselectivity and polymerization behavior. For instance, CpTiCl3-MAO catalysts have been used to produce random copolymers of 4-methyl-1,3-pentadiene with ethylene, demonstrating the unique chemoselective behavior in polymerization (Longo, Grisi, Proto, & Zambelli, 1997).
Industrial Applications
In the context of industrial applications, 4-Methyl-1,3-pentadiene has relevance in the production of adhesives, plastics, and resins. This is evident in studies like the dehydra-decyclization of 2-Methyltetrahydrofuran to pentadienes on boron-containing zeolites, which highlights the potential of deriving 1,3-pentadiene (piperylene) from biomass for manufacturing purposes (Kumar, Liu, Xu, Ren, Tsapatsis, & Dauenhauer, 2020).
Mechanism of Action
4-Methyl-1,3-pentadiene is a conjugated diene . Conjugation refers to an arrangement of alternating single and double bonds . This allows for a continuous overlap of p orbitals, resulting in a continuous π orbital system over carbons 1-4 . This results in some partial double-bond character between carbons 2 and 3 .
Safety and Hazards
4-Methyl-1,3-pentadiene is a highly flammable liquid and a dangerous fire hazard . Inhalation or contact with the material may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .
properties
IUPAC Name |
4-methylpenta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSBUWDGPXGFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Record name | METHYLPENTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26061-55-2 | |
Record name | 1,3-Pentadiene, 4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26061-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5061291 | |
Record name | 1,3-Pentadiene, 4-methyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5061291 | |
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Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylpentadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air. | |
Record name | METHYLPENTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
-30 °F (NFPA, 2010) | |
Record name | METHYLPENTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
4-Methyl-1,3-pentadiene | |
CAS RN |
926-56-7 | |
Record name | METHYLPENTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Methyl-1,3-pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methyl-1,3-pentadiene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926567 | |
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Record name | 1,3-Pentadiene, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Pentadiene, 4-methyl- | |
Source | EPA DSSTox | |
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Record name | 4-methylpenta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.944 | |
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Record name | 4-METHYL-1,3-PENTADIENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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